4-benzyl-N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a carbamoylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of intermediate compounds, such as 4-nitrobenzoyl chloride and 4-aminobenzoyl amide. These intermediates are then reacted under specific conditions to form the desired compound. For example, the formation of amide bonds can be achieved using dichloromethane in the presence of a base like triethylamine or pyridine .
Industrial Production Methods
For industrial production, the synthetic pathway needs to be optimized for higher yields and safety. This often involves the use of safer solvents and reagents, as well as more efficient reaction conditions. The overall yield of the synthetic process can be improved by optimizing each step, such as the preparation of intermediates and the final coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like triethylamine. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines .
Scientific Research Applications
4-benzyl-N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of pigments and other materials
Mechanism of Action
The mechanism of action of 4-benzyl-N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the production of Pigment Yellow 181.
(4-Carbamoylphenyl)boronic acid: Used as a biochemical reagent in life sciences.
Uniqueness
4-benzyl-N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific structure, which includes a piperazine ring and a benzyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H25N5O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-benzyl-N-[2-(4-carbamoylanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25N5O3/c22-20(28)17-6-8-18(9-7-17)24-19(27)14-23-21(29)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9H,10-15H2,(H2,22,28)(H,23,29)(H,24,27) |
InChI Key |
WLTSGCJNKVILEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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